2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-amine
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3/c14-10-6-4-9(5-7-10)12-13(15)17-8-2-1-3-11(17)16-12/h1-8H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVXYJZNORLRPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)N)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyridine with 4-fluorobenzaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core . Another approach involves the use of α-bromo-4-fluoroacetophenone and 2-aminopyridine in the presence of a base to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can modify the imidazo[1,2-a]pyridine core.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines with different functional groups that can be further utilized in drug development .
Scientific Research Applications
Antiviral Activity Against HIV
One of the most notable applications of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-amine is its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV treatment. Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit inhibitory effects on HIV-1 reverse transcriptase (RT), which is crucial for the viral replication process.
In a study involving a library of substituted imidazo[1,2-a]pyridines, certain compounds showed promising anti-HIV activity. Specifically, compounds derived from this compound were tested for their ability to inhibit HIV-1 RT. The results demonstrated that these compounds could act as weak allosteric inhibitors of the enzyme, with some showing significant selectivity indices and low IC50 values (e.g., an IC50 of 0.18 μM) against HIV-1 strains .
Structure-Activity Relationship Studies
The compound's structure provides a basis for extensive structure-activity relationship (SAR) studies. Variations in substituents on the imidazo[1,2-a]pyridine core can lead to alterations in biological activity and selectivity profiles. For instance, the introduction of different aromatic groups or alkyl chains has been shown to influence the compound's binding affinity to reverse transcriptase and its overall antiviral efficacy .
Table 1: SAR Insights for Imidazo[1,2-a]pyridines
| Substituent Type | Effect on Activity | Reference |
|---|---|---|
| Fluorophenyl | Enhanced RT inhibition | |
| Chlorophenyl | Moderate RT inhibition | |
| Cyclohexyl | Increased selectivity |
Other Therapeutic Areas
Beyond antiviral and anticancer applications, compounds similar to this compound are being explored for their potential roles in treating neurological disorders and inflammatory conditions due to their ability to modulate signaling pathways associated with these diseases.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), by binding to their active sites and preventing the conversion of arachidonic acid to inflammatory mediators . This inhibition reduces inflammation and pain, making it a potential candidate for anti-inflammatory drugs.
Comparison with Similar Compounds
Key Observations :
- Methoxy Group : The 4-methoxyphenyl analogue shows potent COX-2 inhibition (IC50 = 0.07 μM) with high selectivity over COX-1 (SI = 217.1), attributed to hydrogen bonding with the enzyme’s active site .
- Morpholine Side Chain : Derivatives with morpholine substituents (e.g., compound 7 in ) demonstrate antileishmanial activity (EC50 = 5.2 μM), likely due to improved solubility and target engagement.
Physicochemical and Structural Properties
Table 2 highlights physical and chemical properties of select analogues:
Key Observations :
- Lipophilicity : The 4-fluorophenyl derivative (LogD = 1.36) is less lipophilic than the 4-nitrophenyl analogue (LogD = 1.85), influencing membrane permeability and bioavailability.
- Acid-Base Properties : The pKa of the amine group (~7.68) suggests partial protonation at physiological pH, enhancing solubility and target binding .
Structure-Activity Relationship (SAR)
- Position 2 Substituents :
- Position 3 Modifications :
- Amine vs. Morpholine : The primary amine in the target compound allows for hydrogen bonding, while morpholine derivatives improve solubility and pharmacokinetics .
Biological Activity
The compound 2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-amine is part of a class of imidazo[1,2-a]pyridine derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C13H10FN3
- Molecular Weight : 227.24 g/mol
- Purity : 95% .
Biological Activity Overview
Imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities, including:
- Antiviral Activity : Certain derivatives have been identified as weak allosteric inhibitors of HIV-1 reverse transcriptase. For instance, compounds exhibiting IC50 values around 0.18 μM have shown significant anti-HIV activity in whole cell assays .
- Antitumor Properties : These compounds have been explored for their anticancer potential, demonstrating effectiveness against various cancer cell lines due to their ability to inhibit specific cellular pathways .
- Antimicrobial Effects : Some imidazo[1,2-a]pyridine derivatives possess antibacterial and antifungal properties, making them candidates for further development in treating infections .
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the imidazo[1,2-a]pyridine structure can significantly influence biological activity. The presence of a fluorine atom on the phenyl ring enhances the compound’s potency and selectivity against certain targets. For example:
| Compound | Activity | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | Anti-HIV | 0.18 | >800 |
| 2-(2-Chlorophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine | Anti-HIV | 0.18 | >800 |
This table illustrates the comparative effectiveness of various imidazo[1,2-a]pyridine derivatives in inhibiting HIV .
Study 1: Anti-HIV Activity
In a study focusing on the anti-HIV properties of imidazo[1,2-a]pyridine derivatives, researchers synthesized a library of compounds and screened them for inhibitory activity against HIV-1 reverse transcriptase. The compound This compound emerged as a promising candidate with an IC50 value of 0.18 μM and a selectivity index greater than 800, indicating its potential as an effective non-nucleoside reverse transcriptase inhibitor .
Study 2: Antitumor Effects
Another investigation assessed the cytotoxic effects of various imidazo[1,2-a]pyridine derivatives on cancer cell lines. The study revealed that compounds with specific substitutions on the imidazo ring exhibited significant antiproliferative effects against breast and lung cancer cells. Notably, modifications that included fluorine atoms enhanced the compounds' ability to induce apoptosis in malignant cells .
Q & A
Q. Advanced
- Salt formation : Hydrochloride salts increase aqueous solubility (e.g., via NaBH₄ reduction of Schiff bases) .
- PEGylation : Attach polyethylene glycol (PEG) chains to the amine group.
- Co-crystallization : Use co-solvents (e.g., DMSO-water mixtures) or cyclodextrin inclusion complexes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
